molecular formula C17H26N2O2 B136152 tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate CAS No. 155497-10-2

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

Cat. No.: B136152
CAS No.: 155497-10-2
M. Wt: 290.4 g/mol
InChI Key: MHRKPCRXBAHJGS-UHFFFAOYSA-N
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Description

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is an organic compound with the molecular formula C17H26N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 1-benzylpyrrolidine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the tert-butyl carbamate group with the benzylpyrrolidine moiety makes it a versatile compound for various research applications .

Properties

IUPAC Name

tert-butyl N-[(1-benzylpyrrolidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRKPCRXBAHJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408425
Record name tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155497-10-2
Record name tert-Butyl [(1-benzylpyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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